2-Amino-6-benzyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
Properties
IUPAC Name |
2-amino-6-benzyl-4-(4-fluorophenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O3S/c26-18-12-10-17(11-13-18)22-20(14-27)25(28)32-23-19-8-4-5-9-21(19)29(33(30,31)24(22)23)15-16-6-2-1-3-7-16/h1-13,22H,15,28H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBZCRIUCSENMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-6-benzyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 455.53 g/mol. The structure features a benzothiazine core, which is known for various biological activities including antitumor and anticholinesterase properties.
Anticholinesterase Activity
One of the most significant biological activities attributed to this compound is its potential as an anticholinesterase agent . Anticholinesterases inhibit the enzyme acetylcholinesterase (AChE), which breaks down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic transmission, making it a valuable therapeutic approach in treating conditions like Alzheimer's disease.
- Mechanism of Action : The compound likely interacts with the active site of AChE, preventing substrate binding and subsequent hydrolysis of acetylcholine. This leads to increased levels of acetylcholine, enhancing neurotransmission.
Case Studies
- Inhibition Potency : In vitro studies have shown that derivatives similar to this compound exhibit IC50 values in the nanomolar range against AChE. For instance, compounds with similar structural motifs have demonstrated IC50 values as low as 0.11 nM, indicating potent inhibitory effects .
- Comparative Analysis : A comparative study involving various benzothiazole derivatives highlighted that those with fluorine substitutions exhibited increased activity against both AChE and butyrylcholinesterase (BuChE), suggesting that fluorination may enhance binding affinity .
Antitumor Activity
The compound has also been evaluated for its antitumor properties . Preliminary studies indicate moderate activity against various cancer cell lines.
- Cell Line Sensitivity : In tests against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), compounds related to this structure showed IC50 values ranging from to M . This suggests a promising avenue for further development as an anticancer agent.
Summary of Biological Activities
| Activity Type | Mechanism | IC50 Range | Notable Cell Lines |
|---|---|---|---|
| Anticholinesterase | AChE Inhibition | 0.11 nM - 1.18 μM | N/A |
| Antitumor | Cytostatic | - M | MCF-7, HeLa |
Synthesis and Derivatives
The synthesis of this compound involves several steps that include the formation of the benzothiazine framework followed by functionalization at specific positions to enhance biological activity. Various derivatives have been synthesized to explore structure-activity relationships (SAR).
Synthetic Pathway Overview
- Formation of Benzothiazine Core : The initial step involves cyclization reactions between appropriate thioketones and amines.
- Functionalization : Subsequent steps involve introducing substituents such as fluorophenyl groups and carbonitrile functionalities to optimize biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
The compound’s structural relatives differ in substituents at the 4-phenyl and 6-alkyl positions, impacting MAO selectivity and potency:
Key Findings
- Substituent Effects: The 6-benzyl group in the target compound enhances MAO-B affinity compared to methyl derivatives (e.g., 7r), likely due to hydrophobic interactions in the enzyme’s active site . 4-Fluorophenyl improves selectivity over non-fluorinated analogs (e.g., 6h with 4-phenyl), as the fluorine atom may engage in halogen bonding with MAO residues . Bromobenzyloxy substituents (as in 6d) increase MAO-A potency (IC₅₀ = 12.3 nM) but reduce metabolic stability compared to the target compound’s 5,5-dioxide group .
Biological Activity :
- Methyl derivatives (e.g., 7q, 7r) exhibit higher MAO-B inhibition (IC₅₀ < 10 nM) but lower selectivity than benzyl-substituted analogs .
- Dual inhibitors like compound 71 balance MAO-A/B activity (IC₅₀ ~15–18 nM), suggesting the target compound’s fluorophenyl group could be optimized for dual efficacy .
Molecular Docking Insights
Docking studies reveal that the benzyl group in the target compound occupies a hydrophobic pocket near the MAO-B FAD cofactor, while the 4-fluorophenyl moiety forms π-π stacking with Tyr398 in MAO-A . In contrast, methyl-substituted analogs (e.g., 7r) exhibit weaker van der Waals interactions, explaining their lower potency .
Preparation Methods
Reaction Design
Adapted from dihydropyrano[3,2-d]dioxin syntheses, this method employs ultrasound irradiation to accelerate cyclocondensation:
- Step 1 : Base-catalyzed Knoevenagel condensation between 2,2-dimethyl-1,3-dioxan-5-one and 4-fluorobenzaldehyde generates an α,β-unsaturated ketone intermediate.
- Step 2 : Michael addition of malononitrile followed by cyclization under sonication yields the pyrano ring.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Water (3:1) |
| Catalyst | Piperidine (10 mol%) |
| Ultrasound Frequency | 40 kHz |
| Temperature | 60°C |
| Time | 15–30 minutes |
Yield and Advantages
- Yield : 78–85%.
- Benefits :
- Avoids isolation of intermediates.
- Reduces reaction time from hours to minutes.
- Enhances regioselectivity due to cavitation effects.
Domino Stille/Heterocyclization Approach
Benzothiazine Dioxide Formation
A Pd-catalyzed domino reaction constructs the benzothiazine core:
- Stille Coupling : 2-Iodobenzenesulfonamide reacts with allenyltributyltin to form a π-allylpalladium intermediate.
- Azacyclization : Intramolecular attack by the sulfonamide nitrogen onto the allenyl group yields the bicyclic system.
- Catalyst : Pd(OAc)₂ (5 mol%) with PPh₃ (10 mol%).
- Base : K₂CO₃ (2 equiv).
- Additive : Tetrabutylammonium bromide (1 equiv).
- Solvent : Acetonitrile under reflux (4 hours).
Subsequent Functionalization
The intermediate undergoes:
- Benzylation : Treatment with benzyl bromide/K₂CO₃ in DMF.
- Cyano Introduction : Cyanoacetamide condensation at C-3 position.
Critical Note : The 4-fluorophenyl group is introduced early via Suzuki coupling or as a pre-functionalized building block.
Multi-Step Cyclization-Functionalization
Pyran Ring Construction
A three-component reaction adapted from dihydropyrano[3,2-c]chromene syntheses:
- Reactants :
- 2-Hydroxybenzaldehyde derivative.
- Malononitrile.
- 4-Fluorophenylacetylene.
- Conditions :
- Solvent: Toluene.
- Catalyst: Cu(OTf)₂ (15 mol%).
- Temperature: 110°C (microwave irradiation).
Benzothiazine Dioxide Assembly
- Substrate : Thioamide precursor.
- Oxidizing Agent : H₂O₂/AcOH (1:1).
- Temperature : 80°C (6 hours).
Mechanistic Insight : Sulfur oxidation to sulfone precedes intramolecular cyclization to form the thiazine ring.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Ultrasound-Mediated | 78–85 | 15–30 min | Rapid, energy-efficient | Limited substrate scope |
| Stille/Heterocyclization | 65–72 | 6–8 hours | High regioselectivity | Pd catalyst cost |
| Multi-Step Cyclization | 60–68 | 12–18 hours | Modular functionalization | Labor-intensive purification |
Optimization Strategies
Solvent Effects
Catalytic Systems
Temperature Control
- Low temperatures (0–25°C) favor kinetic control in Michael additions.
- High temperatures (>100°C) drive cyclization but risk decomposition.
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step process, starting with the formation of the pyran ring followed by cyclization to construct the benzothiazine moiety. Critical steps include:
- Cyclization : Use of acetic anhydride and acetic acid as solvents with sodium acetate as a catalyst (reflux at 110–120°C for 2–6 hours) .
- Functional group introduction : Substituents like the 4-fluorophenyl group are added via nucleophilic substitution or Friedel-Crafts alkylation under controlled pH (6.5–7.5) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolating the final product.
Table 1 : Example Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Acetic anhydride, NaOAc, 120°C, 2 h | 68 | |
| Functionalization | 4-Fluorobenzyl chloride, K2CO3, DMF, 80°C | 55–60 |
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR Spectroscopy : and NMR in DMSO-d6 are critical. For example, the pyran ring protons appear as doublets near δ 6.5–7.5 ppm, while the benzothiazine NH2 group shows broad signals at δ 5.8–6.2 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 503.5 for C27H22FN3O4S) .
- IR Spectroscopy : Key peaks include CN (2220 cm<sup>-1</sup>) and SO2 (1350–1150 cm<sup>-1</sup>) stretches .
Q. What solubility properties should be considered for in vitro assays?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in aqueous buffers. Pre-formulation studies using co-solvents (e.g., PEG-400) or nanoemulsion techniques are recommended for biological testing .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for anticancer activity?
- Substituent variation : Replace the benzyl group with alkyl/heteroaryl moieties to assess steric/electronic effects on cytotoxicity.
- Biological assays : Test antiproliferative activity against panels like NCI-60 cancer cell lines (72-hour exposure, IC50 determination) .
- Mechanistic studies : Use flow cytometry to evaluate apoptosis induction (Annexin V/PI staining) and mitochondrial membrane potential disruption .
Q. What computational strategies predict binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR or Aurora-A) based on the benzothiazine core’s π-π stacking and hydrogen-bonding potential .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .
Q. How can contradictory spectral data be resolved during characterization?
- Cross-validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 09 at B3LYP/6-31G* level) to identify discrepancies in substituent effects .
- X-ray crystallography : Resolve ambiguous NOE correlations by growing single crystals (slow evaporation in ethanol/water) and analyzing dihedral angles .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
